molecular formula C16H13Cl3N2OS B11553937 2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11553937
M. Wt: 387.7 g/mol
InChI Key: YSERTXBTWPQYMG-DNTJNYDQSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes chlorinated benzyl and phenyl groups, as well as a sulfanyl and hydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide is condensed with 2,6-dichlorobenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chlorinated benzyl and phenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
  • 2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide lies in its specific arrangement of chlorinated benzyl and phenyl groups, which may confer unique chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C16H13Cl3N2OS

Molecular Weight

387.7 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Cl3N2OS/c17-13-5-2-1-4-11(13)9-23-10-16(22)21-20-8-12-14(18)6-3-7-15(12)19/h1-8H,9-10H2,(H,21,22)/b20-8+

InChI Key

YSERTXBTWPQYMG-DNTJNYDQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NN=CC2=C(C=CC=C2Cl)Cl)Cl

Origin of Product

United States

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